Ethyl 2-((tert-butoxycarbonyl)amino)acetate
Overview
Description
Synthesis Analysis
Ethyl 2-((tert-butoxycarbonyl)amino)acetate can be synthesized through a straightforward procedure that emphasizes its role as an efficient coupling reagent for racemization-free esterification, thioesterification, amidation, and peptide synthesis. The compound serves as a cornerstone for the development of various synthetic methods, highlighting its utility in both solid and solution-phase peptide synthesis, with a notable emphasis on its reusability and environmental friendliness due to minimal chemical waste generation (Thalluri et al., 2013).
Molecular Structure Analysis
The molecular structure of ethyl 2-((tert-butoxycarbonyl)amino)acetate and its derivatives has been extensively studied, with research focusing on the crystallographic analysis to elucidate the compound's structural features. These studies provide insight into the compound's hydrogen-bonding patterns and molecular conformation, which are essential for understanding its reactivity and interactions in various chemical contexts (Lynch & McClenghan, 2004).
Scientific Research Applications
Controlled Drug Delivery Systems : Yildirim et al. (2016) utilized Ethyl 2-((tert-butoxycarbonyl)amino)acetate in the synthesis of a pH- and redox-responsive nanoparticle system for the enhanced spatial delivery of hydrophobic drugs (Yildirim et al., 2016).
Phase Transfer Catalysis in Organic Synthesis : Sheng & Yu (2005) explored its use in phase transfer catalytic N-alkylation of N-Boc-aminothiophenes, indicating its role in facilitating organic synthesis reactions (Sheng & Yu, 2005).
Polymer Synthesis : Gao, Sanda, & Masuda (2003) synthesized novel amino acid-derived acetylene monomers, including derivatives of Ethyl 2-((tert-butoxycarbonyl)amino)acetate, for the preparation of polymers with potential applications in materials science (Gao, Sanda, & Masuda, 2003).
Asymmetric Synthesis of Amino Acids : Williams et al. (2003) reported its use in the asymmetric synthesis of N-tert-Butoxycarbonyl α-Amino Acids, demonstrating its role in the synthesis of complex organic compounds (Williams et al., 2003).
Synthesis of Oxadiazole Derivatives : Shafi, Rajesh, & Senthilkumar (2021) used it in the synthesis of thio-1,3,4-oxadiazol-2-yl derivatives for industrial applications, indicating its versatility in chemical syntheses (Shafi, Rajesh, & Senthilkumar, 2021).
Protection of Sterically Hindered Amino Acids : Khalil, Subasinghe, & Johnson (1996) utilized Ethyl 2-((tert-butoxycarbonyl)amino)acetate for the N-tert-butoxycarbonyl protection of sterically hindered amino acids, crucial in peptide synthesis (Khalil, Subasinghe, & Johnson, 1996).
Synthesis of Arborols : Newkome et al. (1991) synthesized branched monomers using derivatives of Ethyl 2-((tert-butoxycarbonyl)amino)acetate, contributing to the field of dendrimer chemistry (Newkome et al., 1991).
Peptide Synthesis : Thalluri et al. (2013) described its application in peptide synthesis, showcasing its utility in bioorganic chemistry (Thalluri et al., 2013).
Enantioselective Synthesis : Magata et al. (2017) synthesized methyl 2-[1-[(tert-butoxycarbonyl)amino]ethyl]-4-methyloxazole-5-carboxylate using Ethyl 2-((tert-butoxycarbonyl)amino)acetate, highlighting its importance in creating enantiomerically pure compounds (Magata et al., 2017).
properties
IUPAC Name |
ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4/c1-5-13-7(11)6-10-8(12)14-9(2,3)4/h5-6H2,1-4H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNIBHMMDDXGDNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-((tert-butoxycarbonyl)amino)acetate |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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